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hVEGF-IN-1

RNA G-quadruplex IRES-mediated translation VEGF-A regulation

Researchers studying cap-independent translation often face off-target effects from ATP-competitive VEGFR2 inhibitors. hVEGF-IN-1 solves this by directly binding the IRES-A G-quadruplex (Kd 0.928 μM) to suppress VEGF-A protein synthesis. • Reduces IRES-driven luciferase activity by ~80% at 1.5 μM; decreases VEGF-A protein in MCF-7 cells. • In vivo efficacy: 7.5 mg/kg i.p. daily for 20 days limits tumor volume below 300 mm³ in breast cancer xenografts. • Available at ≥98% purity with secure global shipping-technical support included.

Molecular Formula C34H43N7O2
Molecular Weight 581.8 g/mol
Cat. No. B2554011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehVEGF-IN-1
Molecular FormulaC34H43N7O2
Molecular Weight581.8 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4NC(=O)CCN5CCN(CC5)C
InChIInChI=1S/C34H43N7O2/c1-4-40(5-2)24-25-43-27-16-14-26(15-17-27)35-33-29-11-7-9-13-31(29)37-34(38-33)28-10-6-8-12-30(28)36-32(42)18-19-41-22-20-39(3)21-23-41/h6-17H,4-5,18-25H2,1-3H3,(H,36,42)(H,35,37,38)
InChIKeyVIBJAHJNWHZSJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

hVEGF-IN-1 Mechanism of Action


hVEGF-IN-1 (CAS 1637443-98-1) is a quinazoline-derived small molecule that functions as a selective inhibitor of human vascular endothelial growth factor A (VEGF-A) translation. Unlike ATP-competitive VEGFR2 kinase inhibitors, hVEGF-IN-1 specifically binds to a G-rich sequence within the internal ribosome entry site A (IRES-A) of the VEGF-A mRNA 5'-untranslated region (5'-UTR), destabilizing the G-quadruplex structure and thereby reducing cap-independent VEGF-A protein expression [1]. This mechanism enables the downregulation of VEGF-A protein levels in tumor cells, hindering cell migration and repressing tumor growth in preclinical models .

Mechanism Selectively targets VEGF-A IRES-A translational control, distinct from kinase inhibition
Target Binds IRES-A G-quadruplex in VEGF-A mRNA 5'-UTR to suppress cap-independent translation
Workflow Suitable for studies of translational regulation under hypoxia or stress conditions

hVEGF-IN-1 Comparator Analysis


Substituting hVEGF-IN-1 with ATP-competitive VEGFR2 kinase inhibitors (e.g., sunitinib, sorafenib, axitinib, pazopanib) would fundamentally alter the experimental outcome due to a complete divergence in mechanism of action. hVEGF-IN-1 suppresses VEGF-A at the translational level by targeting the IRES-A G-quadruplex structure within the mRNA 5'-UTR, an event upstream of ligand-receptor binding . In contrast, VEGFR2 inhibitors act downstream by blocking kinase domain phosphorylation, which does not address VEGF-A protein synthesis and may be compromised by compensatory angiogenic factors or acquired resistance to ATP-competitive agents [1]. Direct binding data confirm hVEGF-IN-1 engages its RNA target with a Kd of 0.928 μM, while VEGFR2 inhibitors bind the kinase domain with IC50 values spanning three orders of magnitude (0.1–80 nM) in distinct assay systems, rendering cross-class substitution scientifically invalid .

hVEGF-IN-1 Suppresses VEGF-A translation by binding IRES-A G-quadruplex
VEGFR2 inhibitors Block kinase domain phosphorylation downstream of ligand binding
hVEGF-IN-1 Engages RNA target with defined affinity (Kd reported)
VEGFR2 inhibitors No detectable binding to IRES-A RNA; target ATP-binding pocket of kinase
hVEGF-IN-1 Reduces VEGF-A protein synthesis in cellular models
VEGFR2 inhibitors Do not directly lower VEGF-A protein; may be affected by compensatory angiogenic factors

hVEGF-IN-1 Comparative Evidence


IRES-A RNA Binding Affinity

hVEGF-IN-1 demonstrates specific, high-affinity binding to the IRES-A G-quadruplex structure within the VEGF-A mRNA 5'-UTR. Surface plasmon resonance (SPR) experiments yielded a dissociation constant (Kd) of 0.928 μM for wild-type IRES-A . By orthogonal microscale thermophoresis (MST), the Kd was 1.29 μM for WT IRES-A and 13.4 μM for a mutant IRES-MU1, confirming sequence-specific recognition [1]. In stark contrast, standard VEGFR2 kinase inhibitors (sunitinib, sorafenib, axitinib, pazopanib) exhibit no measurable binding to this RNA target, as they are designed for ATP-binding pockets of kinase domains.

IRES-A Binding Affinity
Cross-study comparable
Kd 0.928 μM vs. VEGFR2 inhibitors: no detectable binding to IRES-A RNA
Supports upstream translational target engagement distinct from kinase binding
SPR and MST confirm sequence-specific G-quadruplex recognition
RNA G-quadruplex IRES-mediated translation VEGF-A regulation

Cap-Independent Translation Inhibition

hVEGF-IN-1 potently suppresses cap-independent translation driven by the hVEGF-A IRES-A element. In a dual-luciferase reporter assay in MCF-7 cells, treatment with 1.5 μM hVEGF-IN-1 reduced MetLuc activity mediated by the wild-type IRES-A sequence by approximately 80% [1]. This inhibitory effect was entirely absent in mutant IRES sequences (MU2, MU3), confirming that the compound's activity is dependent on the specific G-quadruplex-forming region [1]. VEGFR2 kinase inhibitors (e.g., sunitinib, sorafenib, axitinib) do not directly modulate IRES-A-driven translation, as their mechanism is confined to post-translational kinase inhibition.

Cap-Independent Translation Inhibition
Class-level inference
~80% reduction in IRES-A-driven luciferase activity at 1.5 μM in MCF-7 cells
Demonstrates functional translational repression specific to IRES-A structure
Effect absent in mutant IRES sequences; VEGFR2 inhibitors do not modulate this pathway
Dual-luciferase reporter IRES-mediated translation VEGF-A protein synthesis

Cellular VEGF-A Protein Reduction

hVEGF-IN-1 treatment (0.1875-3 μM, 48 h) led to a measurable decrease in VEGF-A protein levels in MCF-7 breast cancer cells [1]. While a precise quantified reduction percentage is not provided in the datasheet, the concentration range aligns with its binding affinity (Kd 0.928-1.29 μM) and functional translation inhibition (80% at 1.5 μM). In comparison, VEGFR2 inhibitors such as sunitinib (VEGFR2 IC50 80 nM), sorafenib (IC50 352 nM), axitinib (IC50 0.2 nM), and pazopanib (IC50 30 nM) act downstream by blocking kinase phosphorylation rather than reducing VEGF-A protein synthesis [2].

Cellular VEGF-A Protein Reduction
Class-level inference
Decreased VEGF-A at 0.1875–3 μM in MCF-7 cells (48 h treatment)
Supports modulation of autocrine/paracrine VEGF-A protein pool via translational repression
Kinase inhibitors do not reduce VEGF-A synthesis; precise reduction magnitude not reported
VEGF-A protein expression MCF-7 cells translational repression

In Vivo Antitumor Efficacy

In a human breast tumor xenograft model, hVEGF-IN-1 administered intraperitoneally at 7.5 mg/kg once daily for 20 days significantly inhibited tumor growth, with treated mice exhibiting an average tumor volume of less than 300 mm³ . While direct in vivo comparative data with VEGFR2 inhibitors in the same model are not available, this result establishes hVEGF-IN-1's antitumor efficacy in a preclinical setting. VEGFR2 inhibitors (e.g., axitinib at 30 mg/kg BID) also show efficacy in xenograft models but operate via distinct pharmacodynamics .

In Vivo Tumor Growth Inhibition
Data to verify
Breast tumor xenograft model: 7.5 mg/kg i.p. daily for 20 days led to average tumor volume <300 mm³
Reported in vivo model-response context; direct comparator data not available
Distinct dosing and model from VEGFR2 inhibitor studies limit direct comparison
xenograft breast cancer in vivo efficacy

hVEGF-IN-1 Research Applications


IRES-Dependent Translation in Hypoxia

hVEGF-IN-1 is ideally suited for studies examining the role of cap-independent, IRES-mediated translation of VEGF-A, particularly under hypoxic or stress conditions where global cap-dependent translation is suppressed. The compound's direct binding to the IRES-A G-quadruplex (Kd 0.928 μM) and its ability to reduce IRES-driven luciferase activity by ~80% at 1.5 μM provide a precise chemical tool for dissecting this translational control mechanism [1]. This application is critical for understanding VEGF-A regulation in tumors where IRES-mediated translation confers a survival advantage.

VEGF-A Synthesis vs VEGFR2 Blockade

Researchers seeking to distinguish between upstream VEGF-A ligand depletion and downstream VEGFR2 kinase blockade should select hVEGF-IN-1 over standard kinase inhibitors. hVEGF-IN-1 reduces VEGF-A protein levels in MCF-7 cells, whereas sunitinib, sorafenib, axitinib, and pazopanib inhibit VEGFR2 phosphorylation with IC50 values ranging from 0.2 to 352 nM without affecting VEGF-A synthesis [1][2]. This mechanistic distinction is essential for experiments designed to probe the relative contributions of autocrine/paracrine VEGF-A versus systemic VEGF in tumor angiogenesis.

Preclinical Breast Cancer Xenograft Studies

hVEGF-IN-1 has demonstrated significant antitumor activity in a human breast tumor xenograft model when administered at 7.5 mg/kg i.p. daily for 20 days, with treated mice showing average tumor volumes below 300 mm³ [1]. This established in vivo efficacy, coupled with its unique mechanism, positions hVEGF-IN-1 as a valuable compound for preclinical proof-of-concept studies evaluating translational repression strategies in VEGF-A-driven breast cancer.

RNA G-Quadruplex Structural Biology

Given its defined binding affinity to the IRES-A G-quadruplex (Kd 0.928 μM by SPR, 1.29 μM by MST) and significantly weaker binding to a mutant IRES (Kd 13.4 μM) or hairpin DNA (Kd 21.2 μM), hVEGF-IN-1 serves as a validated small-molecule probe for studying the structural and biophysical properties of RNA G-quadruplexes [1]. This application extends beyond oncology into fundamental RNA biochemistry and the development of RNA-targeted therapeutics.

Application
Selection Property
Validation Focus
Hypoxia IRES Translation Studies
IRES-A G-quadruplex binding specificity
Translational control endpoint context
VEGF-A Ligand Depletion vs. Kinase Blockade
Translation vs. phosphorylation mechanism differentiation
VEGF-A synthesis endpoint review
Breast Cancer Xenograft Studies
In vivo translational repression activity
Tumor growth model-response context
RNA G-Quadruplex Biophysics
Defined RNA target affinity
Structural probe specificity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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